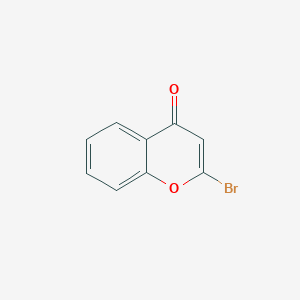![molecular formula C7H9FN2S B13913211 6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)
6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s reactivity, stability, and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amine followed by the replacement of the diazonium group with a fluorine atom . Another approach is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Iron powder, tin(II) chloride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyridines
Applications De Recherche Scientifique
6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and electrostatic interactions. The methylsulfanyl group can also participate in various chemical reactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the methylsulfanyl group.
6-Fluoro-4-methylpyridin-2-amine: Similar structure but with a methyl group instead of a methylsulfanyl group.
Uniqueness
6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine is unique due to the presence of both a fluorine atom and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H9FN2S |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
6-fluoro-4-(methylsulfanylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9FN2S/c1-11-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3,(H2,9,10) |
Clé InChI |
PRVUTIAUPVHCOH-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=CC(=NC(=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)


![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)
